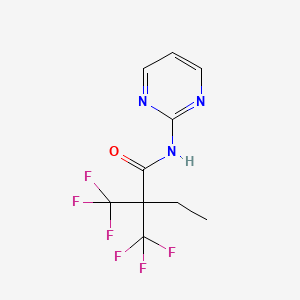
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide is a synthetic organic compound that features a pyrimidine ring and two trifluoromethyl groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of a pyrimidine derivative with a trifluoromethylated butanamide precursor. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group modifications . The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide
- N-(pyrimidin-4-yl)-2,2-bis(trifluoromethyl)butanamide
- N-(pyrimidin-5-yl)-2,2-bis(trifluoromethyl)butanamide
Uniqueness
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of two trifluoromethyl groups also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .
Properties
Molecular Formula |
C10H9F6N3O |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C10H9F6N3O/c1-2-8(9(11,12)13,10(14,15)16)6(20)19-7-17-4-3-5-18-7/h3-5H,2H2,1H3,(H,17,18,19,20) |
InChI Key |
LLXYKXULVJYLME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC=CC=N1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















